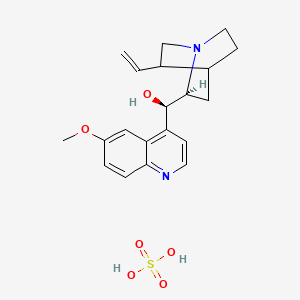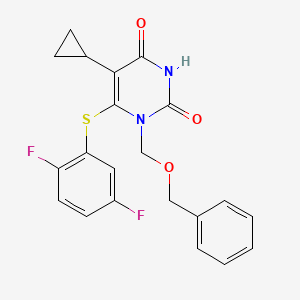
HIV-1 inhibitor-49
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-49 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-49 typically involves multiple steps, starting with commercially available precursors One common synthetic route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization
Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and efficiency of the production process .
化学反应分析
Types of Reactions: HIV-1 inhibitor-49 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced inhibitory activity against HIV-1 integrase. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
科学研究应用
HIV-1 inhibitor-49 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and drug design. In biology, it is used to investigate the replication cycle of HIV-1 and the role of integrase in viral integration. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HIV-1 infection. Additionally, its unique chemical properties make it useful in various industrial applications, such as the development of new antiviral drugs .
作用机制
HIV-1 inhibitor-49 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through the formation of stable complexes between the inhibitor and the enzyme, which block the enzyme’s catalytic activity. The molecular targets of this compound include specific amino acid residues within the integrase active site, which are critical for the enzyme’s function .
相似化合物的比较
HIV-1 inhibitor-49 is unique among HIV-1 integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds also target the integrase enzyme, this compound has been shown to have a higher selectivity index and improved efficacy against drug-resistant strains of HIV-1 .
Conclusion
This compound represents a promising advancement in the field of HIV research and treatment. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research and a potential therapeutic agent for combating HIV-1 infection. Further studies and clinical trials are needed to fully explore its potential and bring it closer to clinical use.
属性
分子式 |
C21H18F2N2O3S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
5-cyclopropyl-6-(2,5-difluorophenyl)sulfanyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27) |
InChI 键 |
FAPXJUPETHRJJI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


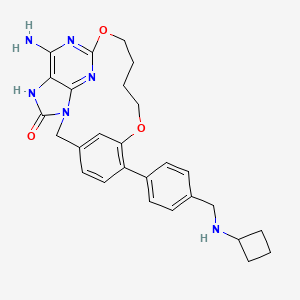
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
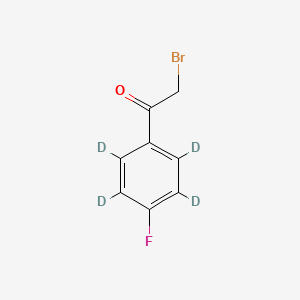
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
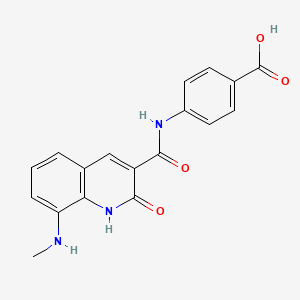
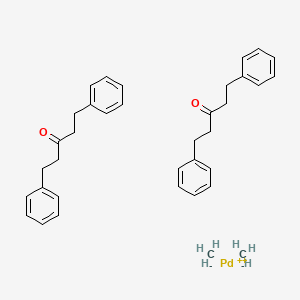
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
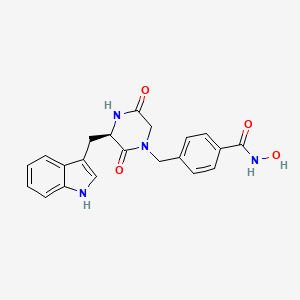

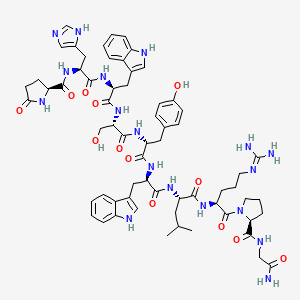
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
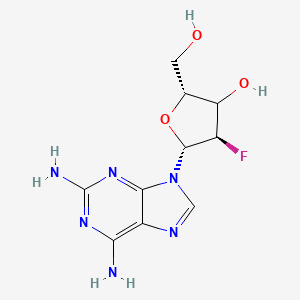
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
